molecular formula C22H14ClFN4O3S B2715038 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide CAS No. 1226442-88-1

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide

Cat. No. B2715038
CAS RN: 1226442-88-1
M. Wt: 468.89
InChI Key: FSIFPOFLCGRRIO-UHFFFAOYSA-N
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Description

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide, commonly known as MSAPN, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSAPN is a nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitor, which makes it a promising candidate for the treatment of various diseases related to oxidative stress.

Scientific Research Applications

Chemical Synthesis and Modification

Research has focused on synthesizing and modifying sulfonated compounds, demonstrating their potential in creating advanced materials. For instance, novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers for improved water flux and dye treatment applications (Yang Liu et al., 2012). This indicates the role of sulfonated compounds in environmental applications, particularly in water purification.

Catalysis and Chemical Reactions

Sulfonamides and related structures have been investigated for their roles in catalysis and chemical reactions. The non-enzymatic reduction of azo dyes by NADH, for example, showcased how these compounds could be involved in chemical transformations, highlighting their potential in industrial and environmental chemistry (S. Nam & V. Renganathan, 2000).

Antitumor Activity

Research into sulfonamide-focused libraries evaluated their antitumor properties through cell-based screens and gene expression relationship studies, identifying compounds with potential as cell cycle inhibitors (T. Owa et al., 2002). This suggests that sulfonamides, by extension, may have implications in cancer research and therapy.

Antimicrobial Activity

The antibacterial activity of sulfonamide derivatives, such as 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, has been analyzed, indicating their potential in developing new antimicrobial agents (N. Özbek et al., 2009).

Material Science and Engineering

Sulfonated compounds have been explored for their applications in material science, particularly in the development of membranes for proton-exchange-membrane fuel cells, showcasing their utility in renewable energy technologies (B. Einsla et al., 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide' involves the reaction of p-aminophenol with methylsulfonyl chloride to form 3-(methylsulfonyl)aminophenol. This intermediate is then reacted with 2-chloronicotinic acid to form 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid. The final step involves the reaction of the nicotinic acid intermediate with pentylnicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired compound.", "Starting Materials": [ "p-aminophenol", "methylsulfonyl chloride", "2-chloronicotinic acid", "pentylnicotinamide", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Reaction of p-aminophenol with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonyl)aminophenol.", "Step 2: Reaction of 3-(methylsulfonyl)aminophenol with 2-chloronicotinic acid in the presence of a coupling agent such as DCC to form 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid.", "Step 3: Reaction of 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid with pentylnicotinamide in the presence of a coupling agent such as DCC to form the desired compound." ] }

CAS RN

1226442-88-1

Molecular Formula

C22H14ClFN4O3S

Molecular Weight

468.89

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H14ClFN4O3S/c23-16-4-2-1-3-15(16)20-25-18(31-26-20)12-27-17-9-10-32-19(17)21(29)28(22(27)30)11-13-5-7-14(24)8-6-13/h1-10H,11-12H2

InChI Key

FSIFPOFLCGRRIO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4)Cl

solubility

not available

Origin of Product

United States

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